ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride
Overview
Description
Ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride is a chemical compound with potential applications in scientific experiments and industry. It is a derivative of piperidines, which are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The molecular weight of ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride is 222.71 g/mol. More specific physical and chemical properties such as melting points and boiling points would require further experimental data.Scientific Research Applications
Synthesis and Derivative Applications
- Synthesis of Carbamate Derivatives : The condensation of carbamates with other compounds like ethyl acetoacetate and ethyl benzoylacetate has been studied, leading to the formation of methyl carbamates with chromene fragments. This synthesis approach is a vital step in the creation of various derivatives used in scientific research (Velikorodov & Imasheva, 2008).
Reaction Pathways and Computational Calculations
- Selective Ring-Opening Studies : Research has shown that among various aza-heterocycles, only N-alkyl pyrrolidines undergo competitive pathways with chloroformates to yield derivatives like 4-chlorobutyl carbamates. Computational calculations have been used to support these findings and understand the substituent-dependent product formation (Yu et al., 2017).
Potential in Anticancer Agents
- Synthesis of Anticancer Compounds : Studies have explored the synthesis of compounds with potential anticancer applications, such as pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, which have shown effects on the proliferation of cultured L1210 cells and survival of mice with leukemia (Temple et al., 1983).
Bioactivity and Antimicrobial Properties
- Bioactive Piperidin-4-One Oxime Carbamates : The synthesis of biologically active novel piperidin-4-one oxime carbamates has been achieved. These compounds, especially those with a heteroaromatic thiazole ring, exhibit significant antimicrobial effectiveness against various bacterial and fungal types (Sivakumar et al., 2017).
CO2 Absorption Characteristics
- Study on CO2 Absorption : Functionalized piperidine derivatives have been investigated for their reactions with CO2. The formation of carbamate derivatives and their absorption characteristics have been analyzed using FTIR spectroscopy, providing insights into the effects of molecular structural variations on CO2 capture efficiency (Robinson et al., 2011).
Additional Applications in Chemical Synthesis
- Schiff and Mannich Bases Synthesis : The creation of Schiff and Mannich bases of isatin derivatives using ethyl imidate hydrochlorides and ethyl carbazate, with subsequent reactions involving formaldehyde and piperidine, has been studied. These syntheses contribute to expanding the applications of carbamate derivatives in chemical research (Bekircan & Bektaş, 2008).
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on improving the synthesis process and exploring new pharmacological applications.
properties
IUPAC Name |
ethyl N-methyl-N-piperidin-4-ylcarbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-3-13-9(12)11(2)8-4-6-10-7-5-8;/h8,10H,3-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALHYFWMGJPHOLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N(C)C1CCNCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-methyl-N-(piperidin-4-yl)carbamate hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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